molecular formula C9H7BrN2O2 B1371192 Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1170024-19-7

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1371192
CAS No.: 1170024-19-7
M. Wt: 255.07 g/mol
InChI Key: UJDPPXFYVNORQM-UHFFFAOYSA-N
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Description

Historical Development and Significance

The development of this compound emerged from the broader historical context of imidazopyridine chemistry, which has experienced remarkable growth over the past several decades. The imidazo[1,2-a]pyridine scaffold gained prominence following the recognition of its therapeutic potential in various pharmacological applications, leading to extensive research into substituted derivatives. The specific development of brominated variants, including the 7-bromo substituted compounds, arose from synthetic strategies aimed at introducing functional handles for further derivatization and structure-activity relationship studies. Early synthetic approaches to imidazopyridines were often limited by harsh reaction conditions and limited substrate scope, but advances in synthetic methodology have enabled more efficient access to diversely substituted derivatives. The significance of this compound lies in its dual functionality, combining the biological activity potential of the imidazopyridine core with the synthetic versatility provided by both the bromine substituent and the ester group. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the ester functionality can be readily transformed to other functional groups, making this compound a valuable synthetic intermediate. Historical precedent for the biological activity of related imidazopyridine derivatives has been established through marketed pharmaceuticals containing this scaffold, reinforcing the continued interest in developing new derivatives with enhanced properties.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the extensive landscape of heterocyclic chemistry as a representative of the fused bicyclic nitrogen-containing aromatic systems. The compound belongs to the class of 5-6 fused ring systems, specifically categorized as an imidazopyridine, which combines the structural features of both imidazole and pyridine rings. Within the broader context of heterocyclic compounds, this molecule exemplifies the principle of bioisosterism, where the imidazopyridine core can serve as a replacement for other aromatic systems in drug design. The position of this compound in heterocyclic chemistry is further defined by its classification as a substituted azaindole derivative, sharing structural similarities with indole-based compounds but possessing distinct electronic properties due to the additional nitrogen atom in the pyridine ring. The presence of the bromine substituent at the 7-position places this compound within the subcategory of halogenated heterocycles, which are particularly valuable in medicinal chemistry due to their ability to participate in various coupling reactions and their influence on molecular properties such as lipophilicity and metabolic stability. The ester functionality at the 2-position establishes its membership in the class of heterocyclic carboxylic acid derivatives, compounds that frequently serve as prodrugs or synthetic precursors in pharmaceutical development. This compound's position in heterocyclic chemistry is also notable for its representation of the concept of scaffold hopping, where modifications to a core structure can lead to compounds with entirely different biological activities while maintaining favorable pharmacological properties.

Imidazo[1,2-a]pyridine Framework Overview

The imidazo[1,2-a]pyridine framework represents one of the most significant bicyclic heterocyclic systems in contemporary medicinal chemistry, characterized by its robust aromatic structure and diverse substitution possibilities. This framework consists of a six-membered pyridine ring fused to a five-membered imidazole ring through positions 1 and 2 of the imidazole and positions 2 and 3 of the pyridine, creating a stable ten-electron aromatic system. The electronic structure of the imidazo[1,2-a]pyridine framework is characterized by delocalized π-electron density across both rings, with the nitrogen atoms contributing to the overall electronic properties and influencing both nucleophilic and electrophilic reactivity patterns. The framework exhibits remarkable versatility in terms of substitution patterns, with eight distinct positions available for functionalization, each offering unique electronic environments and steric constraints. Position numbering in the imidazo[1,2-a]pyridine system follows established IUPAC conventions, with the imidazole ring contributing positions 1, 2, and 3, while the pyridine ring provides positions 5, 6, 7, and 8, with the bridgehead positions designated as 3a and 8a. The framework's significance in medicinal chemistry stems from its recognition as a privileged structure, defined as a molecular scaffold that can be elaborated to provide ligands for multiple biological targets. Research has demonstrated that the imidazo[1,2-a]pyridine framework can accommodate a wide range of substituents without significant disruption to its aromatic character, making it an ideal platform for structure-activity relationship studies. The framework's planar geometry and extended aromatic system facilitate favorable interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, incorporating specific rules for substituent designation and functional group identification. The base name "imidazo[1,2-a]pyridine" indicates the fusion pattern between the imidazole and pyridine rings, with the bracketed numbers [1,2-a] specifying that positions 1 and 2 of the imidazole ring are fused to the pyridine ring at positions corresponding to the letter designation 'a'. The complete systematic name incorporates the bromine substituent at position 7 and the methyl ester group at position 2, following the principle of lowest possible numbering for substituents. Alternative nomenclature systems may refer to this compound as "7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester," which emphasizes the carboxylic acid derivative nature of the compound. The Chemical Abstracts Service registry number 1170024-19-7 provides a unique identifier for this specific compound, distinguishing it from structural isomers and related derivatives. From a chemical classification perspective, this compound belongs to multiple overlapping categories: it is classified as a heterocyclic aromatic compound due to its fused ring system, as a halogenated organic compound due to the bromine substituent, and as an ester due to the methyl carboxylate group. The compound can also be classified as an azaindole derivative, reflecting its structural relationship to the indole family of compounds but with an additional nitrogen atom incorporated into the ring system. In terms of synthetic chemistry classification, this compound is categorized as a heterocyclic building block, reflecting its utility as a synthetic intermediate for the preparation of more complex molecular structures. The molecular descriptor SMILES notation "COC(=O)c1cn2ccc(Br)cc2n1" provides a standardized computer-readable representation of the compound's structure, while the InChI key "UJDPPXFYVNORQM-UHFFFAOYSA-N" offers another unique identifier for database searches and computational applications.

Property Value Reference
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS Registry Number 1170024-19-7
MDL Number MFCD12026323
SMILES Notation COC(=O)c1cn2ccc(Br)cc2n1
InChI Key UJDPPXFYVNORQM-UHFFFAOYSA-N
Physical State Solid
Purity (Commercial) 97-98%
Storage Classification Combustible Solids

The compound's classification within the broader context of pharmaceutical chemistry positions it as a member of the heterocyclic building blocks category, specifically within the subcategory of brominated imidazopyridines. This classification reflects both its structural features and its intended applications in drug discovery and development programs. The presence of both electron-withdrawing (bromine and ester) and electron-donating characteristics within the molecule creates a unique electronic profile that influences its reactivity patterns and potential biological interactions. Chemical classification systems also recognize this compound as a representative of the azaheterocycle family, distinguishing it from purely carbocyclic aromatic systems and highlighting its potential for hydrogen bonding interactions through the nitrogen atoms. The ester functionality places the compound within the category of carboxylic acid derivatives, which are well-known for their ability to serve as prodrugs or to undergo hydrolysis to release the corresponding carboxylic acid under physiological conditions.

Properties

IUPAC Name

methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDPPXFYVNORQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656835
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170024-19-7
Record name Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate has been identified as a promising candidate due to its ability to inhibit bacterial growth effectively.

  • Case Study : A high-throughput screening identified several imidazo[1,2-a]pyridine analogues with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, demonstrating significant potential for further development as anti-TB agents .

Anti-Cancer Properties

The compound has shown promise in inhibiting various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The mechanism involves the disruption of cellular pathways critical for tumor growth and proliferation.

  • Data Table: Anti-Cancer Activity of this compound
Cell LineIC50 (μM)Mechanism of Action
PC-3<5Induction of apoptosis
MCF-7<10Inhibition of cell cycle

Inhibition of Enzymatic Activity

Imidazo[1,2-a]pyridine derivatives have been recognized for their role as inhibitors of specific enzymes involved in bacterial metabolism and cancer progression. This compound has been studied for its inhibitory effects on enzymes such as QcrB, which is vital for the survival of Mycobacterium species.

  • Case Study : Compounds derived from this class were reported to have an MIC90 of 0.004 μM against replicating Mtb, showcasing their potency without significant toxicity towards human cells .

Synthesis and Development

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions and metal-free conditions that enhance yield and reduce environmental impact.

  • Synthesis Method : A typical synthesis involves the reaction of 7-bromoimidazo[1,2-a]pyridine with methyl chloroformate under basic conditions, yielding the methyl ester with high efficiency .

Mechanism of Action

The mechanism of action of methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom and imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Applications/Properties References
This compound 7-Br, 2-COOCH₃ Methyl ester 255.07 Suzuki coupling; kinase inhibitor synthesis
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 7-CH₃, 2-COOCH₂CH₃ Ethyl ester 204.23 Electron-donating substituent; solubility studies
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 2-COOCH₂CH₃ Ethyl ester 269.10 Altered regioselectivity in cross-coupling
Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate 7-COOCH₃, 2-Ph Methyl ester, phenyl 268.27 Enhanced π-stacking in drug-receptor binding
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-CH₃, 2-COOH Carboxylic acid 192.18 Amide/peptide conjugation; solubility challenges
Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-I, 2-COOCH₂CH₃ Ethyl ester 315.10 Improved leaving-group ability in SNAr reactions
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate 7-Br, 1-COOCH₂CH₃ Ethyl ester 269.10 Altered ring fusion; divergent reactivity

Substituent Position and Electronic Effects

  • Bromine Position : Bromine at position 7 (as in the target compound) vs. position 6 (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) significantly impacts reactivity. For instance, Suzuki-Miyaura coupling reactions favor bromine at position 7 due to optimal electronic and steric environments .
  • Methyl vs. Bromine : Replacing bromine with methyl (e.g., Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate) reduces electrophilicity, making the compound less reactive in cross-coupling but more stable under acidic conditions .

Functional Group Variations

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances cell permeability compared to the carboxylic acid derivative (7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid), which may require prodrug strategies for bioavailability .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate) exhibit higher lipophilicity, influencing pharmacokinetic properties such as metabolic stability .

Ring System Modifications

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine : The latter (e.g., Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate) alters the nitrogen atom positions, affecting hydrogen-bonding capabilities and interactions with biological targets .

Key Research Findings

  • Biological Activity: this compound derivatives have shown promise as cyclin-dependent kinase (CDK) inhibitors, with IC₅₀ values in the nanomolar range .
  • Iodine Substitution : Ethyl 7-iodo derivatives demonstrate superior reactivity in nucleophilic aromatic substitution (SNAr) due to iodine’s enhanced leaving-group ability compared to bromine .

Notes

The comparisons are based on structural analogs reported in academic and commercial literature. Experimental validation of reactivity and bioactivity is recommended for specific applications.

Purity and synthetic protocols vary across suppliers; rigorous analytical validation (e.g., HPLC, NMR) is advised for reproducibility .

Positional isomers (e.g., 6-bromo vs. 7-bromo) may require distinct catalytic systems for optimal coupling efficiency .

Biological Activity

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by a fused imidazo-pyridine ring system with a bromine atom at the 7th position and a methyl ester at the 2nd position. This unique structure allows it to interact with various biological targets, making it a valuable compound for drug development.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization : The reaction of appropriate precursors such as 2-aminopyridine with α-bromoketones.
  • Bromination : Following cyclization, bromination occurs at the 7th position.
  • Esterification : The carboxylic acid group is then methylated to yield the final product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis (Mtb)0.10 - 0.19 μM
Klebsiella pneumoniaeNot specified but noted for activity

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against multidrug-resistant strains .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors in microbial cells. Specifically, it has been identified as a potential inhibitor of QcrB, an essential component of the electron transport chain in Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, crucial for bacterial survival .

Study on Anti-Tuberculosis Activity

A notable study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anti-tuberculosis properties. This compound was included in this evaluation and demonstrated effective activity against both drug-sensitive and multidrug-resistant strains of Mtb. The study reported:

  • Compounds Tested : Various derivatives including this compound.
  • Results : The compound showed MIC values comparable to established anti-tuberculosis drugs like isoniazid .

Pharmacokinetic Studies

Pharmacokinetic assessments have indicated that this compound possesses favorable absorption and distribution characteristics. For instance:

Parameter Value
Plasma Protein Binding (%)>99
CYP Enzyme Inhibition (%)Variable across isoforms

These properties suggest that the compound may have good bioavailability and metabolic stability in vivo .

Q & A

Q. What are the common synthetic routes for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-bromoesters or α-bromoketones. For example, bromo-substituted intermediates are generated using N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF). Ethyl or methyl esters are then introduced via nucleophilic substitution or esterification. A key step involves optimizing temperature (60–100°C) and reaction time (12–24 hours) to achieve yields of 70–85% .

Q. Which characterization techniques are critical for validating the structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and packing motifs. SHELXL is widely used for refinement, ensuring accuracy in crystallographic data .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm regioselectivity of bromination and esterification. For instance, the bromine atom at position 7 produces distinct deshielding in 1^1H NMR (δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C9_9H7_7BrN2_2O2_2 requires m/z 269.97) .

Advanced Research Questions

Q. How can solvent polarity and catalysts influence the yield of bromination reactions in imidazo[1,2-a]pyridine systems?

Bromination efficiency depends on solvent polarity and catalyst choice:

  • Solvents: DMF or tetrahydrofuran (THF) enhances electrophilic substitution due to high polarity, improving bromine activation.
  • Catalysts: Lewis acids (e.g., FeCl3_3) or iodine can accelerate bromine insertion at the 7-position. Kinetic studies show THF with FeCl3_3 increases yields to >90% compared to non-catalytic methods (70–75%) .
  • Side reactions: Competing dibromination or ester hydrolysis may occur under prolonged heating, necessitating reaction monitoring via TLC or HPLC .

Q. What strategies resolve contradictions in crystallographic data for imidazo[1,2-a]pyridine derivatives?

Discrepancies in bond angles or torsional strains can arise from:

  • Twinned crystals: Use SHELXL’s TWIN/BASF commands to refine twinning parameters .
  • Disorder: Apply restraints (e.g., SIMU, DELU) in SHELXL to model disordered bromine or ester groups .
  • Validation tools: Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Identify electron-deficient sites (C7-Br) for Suzuki-Miyaura coupling.
  • Calculate activation energies for nucleophilic attack, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 vs. XPhos Pd G3) .
  • Predict regioselectivity in further functionalization (e.g., C3 vs. C8 positions) .

Q. What methodologies are used to assess the biological activity of this compound in kinase inhibition assays?

  • Kinase profiling: Use fluorescence-based assays (e.g., Adapta™ Kinase Assay) to measure IC50_{50} values against CDK2 or GSK-3β.
  • Docking studies: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets, correlating bromine’s steric effects with inhibitory potency .
  • Metabolic stability: Microsomal incubation (human liver microsomes) identifies susceptibility to CYP450-mediated degradation .

Data Contradiction Analysis

Q. Why might NMR data for this compound conflict with X-ray structures in published studies?

  • Dynamic effects: NMR captures time-averaged conformations, whereas X-ray provides static snapshots. For example, ester group rotation in solution may mask torsional angles observed crystallographically .
  • Solvent vs. solid-state packing: Hydrogen bonding in crystals (e.g., C=O⋯H-N interactions) can alter chemical shifts compared to solution-state NMR .

Methodological Recommendations

  • Synthetic optimization: Screen microwave-assisted conditions (100°C, 30 min) to reduce reaction times .
  • Crystallization: Use slow vapor diffusion (hexane/ethyl acetate) to grow high-quality crystals for SCXRD .
  • Bioactivity validation: Pair in vitro assays with zebrafish models for preliminary toxicity profiling .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

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